molecular formula C17H17NO3S B2383845 N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide CAS No. 1795083-38-3

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide

Cat. No.: B2383845
CAS No.: 1795083-38-3
M. Wt: 315.39
InChI Key: SBXSJOCHPAOMTO-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide is a complex organic compound that features a furan ring, a naphthalene ring, and a sulfonamide group

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the naphthalene sulfonamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring, potentially leading to the formation of furanones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and naphthalene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)naphthalene-1-sulfonamide
  • N-(1-(furan-3-yl)propan-1-yl)naphthalene-1-sulfonamide
  • N-(1-(furan-3-yl)propan-2-yl)benzene-1-sulfonamide

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13(11-14-9-10-21-12-14)18-22(19,20)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12-13,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSJOCHPAOMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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